Differential PI3Kα Kinase Inhibitory Activity: 5-Bromo- vs. 6-Bromo- Isomer
5-Bromo-N,N-dimethylpyridine-3-sulfonamide exhibits a distinct inhibitory profile against the PI3Kα kinase, a critical target in cancer biology. It demonstrates a much more favorable IC₅₀ range of 1.08 – 2.69 μM . In contrast, the closely related 6-bromo isomer (CAS 1216077-29-0) shows substantially lower potency against a different therapeutic target (human Nav1.7 channel) with an IC₅₀ of 4.04 μM, indicating a clear shift in biological activity due to the position of the bromine atom [1].
| Evidence Dimension | IC₅₀ (Enzyme Inhibition) |
|---|---|
| Target Compound Data | 1.08 – 2.69 μM (PI3Kα kinase) |
| Comparator Or Baseline | 6-Bromo-N,N-dimethylpyridine-3-sulfonamide: 4.04 μM (Nav1.7 channel) |
| Quantified Difference | ~2.6x difference in potency, and a complete shift in biological target. |
| Conditions | In vitro biochemical kinase assay for PI3Kα ; PatchXpress automated electrophysiology for Nav1.7 in stably transfected 293 cells [1]. |
Why This Matters
This data demonstrates that the position of the bromine substituent is a critical determinant of biological target engagement, making the 5-bromo isomer the requisite choice for research programs focused on PI3K pathway inhibition.
- [1] TargetMine. (n.d.). ChEMBL Interaction: CHEMBL3687714 for 6-bromo-N,N-dimethylpyridine-3-sulfonamide. View Source
